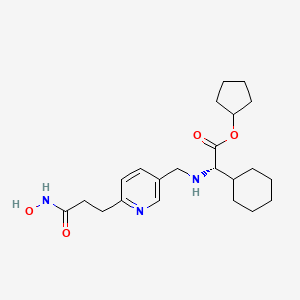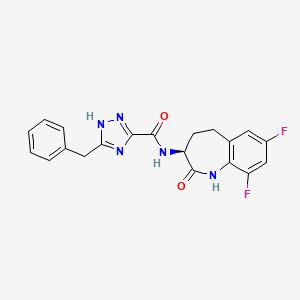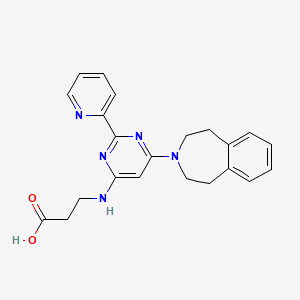
GSK-J1
Descripción general
Descripción
GSK-J1 es un inhibidor altamente potente de la demetilasa de histonas H3K27 JMJD3 (KDM6B) y UTX (KDM6A). Tiene una IC50 de 60 nM en ensayos libres de células para JMJD3 (KDM6B), mostrando más de 10 veces la selectividad sobre otras demetilasas probadas . Este compuesto es significativo en el campo de la epigenética y se ha utilizado ampliamente en la investigación científica para estudiar la expresión y regulación de genes.
Aplicaciones Científicas De Investigación
GSK-J1 tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
GSK-J1 ejerce sus efectos al inhibir la actividad de JMJD3 y UTX, lo que lleva a la acumulación de H3K27me3, una marca de cromatina inhibitoria . Esta modificación interfiere con la transcripción de genes relacionados con la inflamación al modificar sus promotores . El compuesto actúa como un inhibidor competitivo para el α-cetoglutarato y el Fe2+, cofactores esenciales para la actividad enzimática de JMJD3 y UTX .
Análisis Bioquímico
Biochemical Properties
GSK-J1 is a selective inhibitor of the KDM6 subfamily of H3K27 demethylases, specifically binding to endogenous JMJD3 . It inhibits the demethylase activity of KDM5C more effectively than KDM5B, with IC50 values of 11 μM and 94 μM respectively when 1 mM α-ketoglutarate is present .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In HEK-293 cells, this compound inhibits the activity of transiently transfected JMJD3 and UTX . It also inhibits the production of TNF-α in primary macrophages in a H3K27-dependent manner . In MC3T3-E1 cells, this compound inhibits the expression of Runx2 and Osterix and ALP activity, and increases overall H3K27me3 levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active catalytic site of the enzyme, thereby inhibiting its demethylase activity . This leads to an increase in the levels of H3K27me3, an inhibitory chromatin mark . This modification directly interferes with the transcription of inflammatory-related genes by modifying their promoters .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, in neonatal rat retinas, this compound treatment led to an increase in the number of proliferative and apoptotic cells . Furthermore, an increased number of immature cells were detected in the outer plexiform layer, with longer neuronal processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on carboplatin-resistant ovarian cancer, it was found that this compound had better treatment efficacy for carboplatin-resistant ovarian tumor xenografts .
Metabolic Pathways
This compound is involved in the demethylation of histone 3 lysine 27 trimethylation status (H3K27 me3), a process that is mediated by the Jumonji C domain-containing lysine demethylases KDM6A and KDM6B .
Métodos De Preparación
La síntesis de GSK-J1 implica varios pasos, incluida la preparación de intermediarios clave y su posterior acoplamientoLas condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Análisis De Reacciones Químicas
GSK-J1 principalmente experimenta reacciones de inhibición con demetilasas de histonas. Actúa como un inhibidor competitivo para el α-cetoglutarato y el Fe2+, que son cofactores necesarios para la actividad enzimática de JMJD3 y UTX . El compuesto no inhibe significativamente otras proteínas quinasas o proteínas no relacionadas, lo que indica su selectividad . El principal producto formado a partir de estas reacciones es el complejo enzimático inhibido, lo que lleva a niveles elevados de H3K27me3 en las células .
Comparación Con Compuestos Similares
GSK-J1 es único debido a su alta selectividad y potencia como inhibidor de la demetilasa de histonas. Los compuestos similares incluyen:
GSK-J2: Un regioisómero con significativamente menos actividad sobre el objetivo.
GSK-J4: Un derivado de éster de this compound utilizado para aplicaciones celulares.
GSK-J5: Un profármaco del control menos activo para uso celular.
Estos compuestos comparten estructuras similares pero difieren en su selectividad y potencia, lo que hace que this compound sea una opción preferida para aplicaciones de investigación específicas.
Propiedades
IUPAC Name |
3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZCPICCWKMZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025614 | |
| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373422-53-7 | |
| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1373422-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does GSK-J1 exert its biological effects?
A1: this compound binds to the catalytic domain of histone demethylases UTX and JMJD3, inhibiting their enzymatic activity. [, , ] This inhibition prevents the removal of trimethyl groups from lysine 27 of histone H3 (H3K27me3), a repressive epigenetic mark. The resulting increase in H3K27me3 levels leads to chromatin condensation and gene silencing. [, , ]
Q2: What are the downstream consequences of UTX and JMJD3 inhibition by this compound?
A2: The specific consequences of this compound treatment vary depending on the cellular context and target genes affected. Studies have shown that this compound can:
- Induce cell cycle arrest and apoptosis: In various cancer cell lines, this compound treatment has been shown to inhibit proliferation and induce cell death. [, , ]
- Modulate differentiation: this compound can influence cell fate decisions by altering the expression of lineage-specific genes. For example, it has been shown to enhance neuroectoderm differentiation from human pluripotent stem cells. []
- Affect immune responses: this compound has been reported to modulate inflammatory responses, such as those observed in lipopolysaccharide-induced mastitis. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H24N6O2, and its molecular weight is 408.47 g/mol.
Q4: Is there information available on the stability of this compound under different conditions?
A4: While specific stability data is limited in the provided abstracts, this compound's chemical structure suggests sensitivity to hydrolysis and oxidation. Proper storage conditions, potentially under inert atmosphere and controlled temperature, are likely crucial for maintaining its stability. Further research is needed to fully characterize its stability profile.
Q5: Does this compound possess any catalytic activity?
A5: this compound is an enzyme inhibitor and does not possess intrinsic catalytic activity. It exerts its effects by blocking the catalytic activity of its target enzymes, UTX and JMJD3. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, crystal structures of this compound in complex with its target enzymes (UTX, JMJD3) have been solved, providing insights into its binding mode and interactions with key amino acid residues. [, , ] These structural insights can guide further development of more potent and selective KDM inhibitors. []
Q7: How does modifying the structure of this compound affect its activity?
A7: While detailed SAR studies are not described in the provided research, the development of GSK-J4, a prodrug of this compound with improved cellular permeability, highlights the impact of structural modifications on biological activity. [, ] Further research exploring structural modifications could lead to the discovery of analogs with enhanced potency, selectivity, or pharmacokinetic properties.
Q8: Are there any specific formulation strategies employed to enhance this compound's stability or bioavailability?
A8: While the provided abstracts don't explicitly describe formulation strategies for this compound, it's a common practice in drug development. Approaches like encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs could be explored to enhance its stability, solubility, and ultimately, its bioavailability.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: Limited information regarding the ADME profile of this compound is available in the provided research. Further investigations are needed to fully characterize its pharmacokinetic properties, which are crucial for understanding its in vivo behavior and potential for clinical translation.
Q10: What is the safety profile of this compound?
A10: Comprehensive toxicological data for this compound is not yet available. While preclinical studies have not reported significant toxicity, further investigations are needed to fully assess its safety profile, especially regarding potential long-term effects.
Q11: Are there strategies to improve this compound delivery to specific tissues or cells?
A14: Research suggests that targeted delivery strategies can enhance this compound's therapeutic efficacy. One study successfully utilized hyaluronic acid-decorated metal-organic frameworks (HA@MOF) to deliver this compound specifically to ovarian cancer cells, resulting in improved treatment outcomes. [] This highlights the potential of nanotechnology and other targeted drug delivery approaches for optimizing this compound's therapeutic index.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


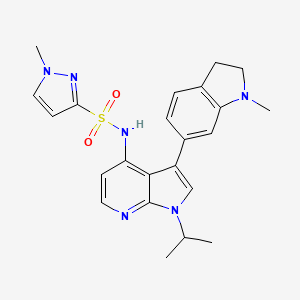

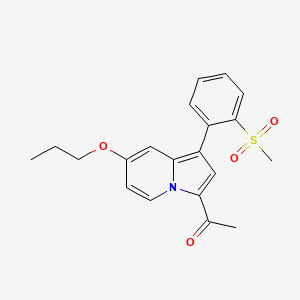
![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
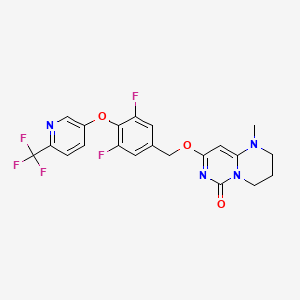
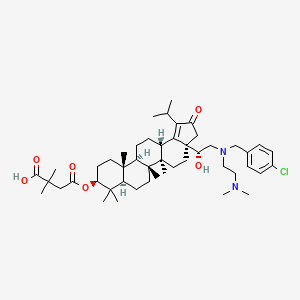
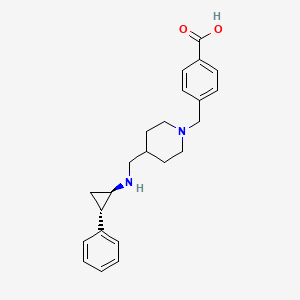


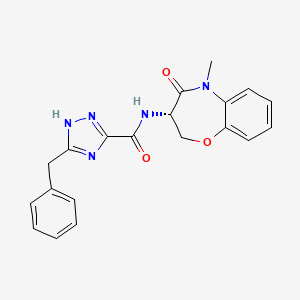
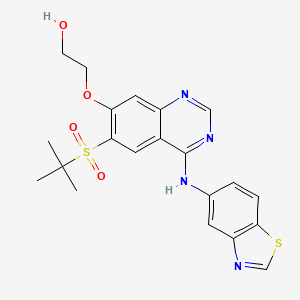
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)
